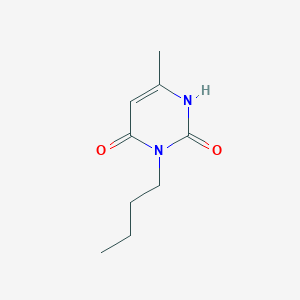

Uracil, 3-butyl-6-methyl-

Description

BenchChem offers high-quality Uracil, 3-butyl-6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uracil, 3-butyl-6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1010-90-8 |

|---|---|

Molecular Formula |

C9H14N2O2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-butyl-6-methyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H14N2O2/c1-3-4-5-11-8(12)6-7(2)10-9(11)13/h6H,3-5H2,1-2H3,(H,10,13) |

InChI Key |

QRGVGZWQHXGOFJ-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=O)C=C(NC1=O)C |

Canonical SMILES |

CCCCN1C(=O)C=C(NC1=O)C |

Other CAS No. |

1010-90-8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 3-Butyl-6-methyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of the pyrimidine derivative, 3-butyl-6-methyluracil. The information is presented to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery. This document distinguishes between the n-butyl and sec-butyl isomers where data is available.

Core Chemical and Physical Properties

The basic physicochemical properties of 3-butyl-6-methyluracil and its isomer, 3-sec-butyl-6-methyluracil, are summarized below. These tables facilitate a clear comparison of the known quantitative data for both molecules.

Table 1: General Properties of 3-Butyl-6-methyluracil Isomers

| Property | 3-n-Butyl-6-methyluracil | 3-sec-Butyl-6-methyluracil |

| CAS Number | Not explicitly found | 6589-36-2[1][2][3] |

| Molecular Formula | C₉H₁₄N₂O₂[4] | C₉H₁₄N₂O₂[2][3] |

| Molecular Weight | 182.22 g/mol [4] | 182.22 g/mol [2][3] |

| IUPAC Name | 3-butyl-6-methyl-1H-pyrimidine-2,4-dione | 3-(butan-2-yl)-6-methyl-1H-pyrimidine-2,4-dione[2] |

| Appearance | White crystals[4] | White to Off-White Solid |

Table 2: Physicochemical Data of 3-Butyl-6-methyluracil Isomers

| Property | 3-n-Butyl-6-methyluracil | 3-sec-Butyl-6-methyluracil |

| Melting Point | 165-166 °C[4] | 118-120 °C[1] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Slightly soluble in Chloroform and Methanol[1] |

Spectral Data

Detailed spectral information is crucial for the identification and characterization of 3-butyl-6-methyluracil. The following table summarizes the available Nuclear Magnetic Resonance (NMR) data for the n-butyl isomer.

Table 3: 1H and 13C NMR Spectral Data for 3-n-Butyl-6-methyluracil in CDCl₃ [4]

| 1H NMR (500 MHz, CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

| 0.921 | t | 7.4 | 3H | CH₂CH₃ | |

| 1.347 | sex | 7.4 | 2H | CH₂CH₃ | |

| 1.55-1.63 | m | - | 2H | N(3)CH₂CH₂ | |

| 2.143 | s | - | 3H | C(6)CH₃ | |

| 3.889 | t | 7.5 | 2H | N(3)CH₂ | |

| 5.580 | s | - | 1H | C(5)H | |

| 10.708 | s | - | 1H | N(1)H | |

| 13C NMR (125 MHz, CDCl₃) | δ (ppm) | Assignment | |||

| 13.73 | CH₂CH₃ | ||||

| 18.53 | C(6)CH₃ | ||||

| 20.07 | CH₂CH₃ | ||||

| 29.70 | N(3)CH₂CH₂ | ||||

| 40.12 | N(3)CH₂ | ||||

| 100.26 | C₅ | ||||

| 149.96 | C₆ | ||||

| 153.46 | C₂ | ||||

| 163.46 | C₄ |

No comprehensive IR or Mass Spectrometry data for 3-n-butyl-6-methyluracil, nor any spectral data for 3-sec-butyl-6-methyluracil, were found in the available literature.

Experimental Protocols

Synthesis of 3-n-Butyl-6-methyluracil

A detailed experimental protocol for the synthesis of 3-n-butyl-6-methyluracil has been reported by Grabovskiy et al. (2021).[4] The following is a summary of the reported methodology.

Materials:

-

6-Methyluracil

-

Butyl iodide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

A mixture of 6-methyluracil, a 1.5-fold molar excess of butyl iodide, and a 2-fold molar excess of potassium carbonate in dimethylformamide is stirred at 60 °C for 8 hours.

-

The reaction mixture is then poured into water.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent to yield 3-butyl-6-methyluracil as white crystals.

The reported yield for this synthesis is 78%.[4]

References

An In-depth Technical Guide to the Synthesis of 3-sec-Butyl-6-methyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-sec-Butyl-6-methyluracil, a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. The document details two primary synthesis pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Executive Summary

The synthesis of 3-sec-Butyl-6-methyluracil can be effectively achieved through two principal routes: the direct N3-alkylation of 6-methyluracil and a multi-step pathway commencing with the formation of sec-butyl urea. The direct alkylation method, while more concise, necessitates careful control of regioselectivity to favor substitution at the N3 position of the uracil ring. This is typically accomplished through the use of a protecting group at the N1 position. The multi-step pathway, outlined in patent literature, offers an alternative approach involving the construction of the uracil ring from acyclic precursors. This guide provides detailed experimental procedures for both methodologies, allowing researchers to select the most suitable approach based on available resources and desired outcomes.

Pathway 1: Regioselective N3-Alkylation of 6-Methyluracil

This pathway involves a three-step process: the synthesis of the 6-methyluracil precursor, its protection at the N1 position, followed by alkylation at the N3 position with a sec-butyl halide, and subsequent deprotection.

Step 1: Synthesis of 6-Methyluracil

The synthesis of 6-methyluracil is a well-established procedure involving the condensation of ethyl acetoacetate with urea.[1]

Experimental Protocol:

-

In a suitable reaction vessel, a mixture of 160 g (1.23 moles) of ethyl acetoacetate, 80 g (1.33 moles) of finely powdered urea, 25 mL of absolute ethanol, and ten drops of concentrated hydrochloric acid is prepared.

-

The mixture is thoroughly stirred and placed in a vacuum desiccator over concentrated sulfuric acid until completely dry, which typically takes five to seven days.

-

The resulting crude β-uraminocrotonic ester (200-205 g) is finely powdered.

-

A solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water is heated to 95°C.

-

The powdered β-uraminocrotonic ester is stirred into the hot sodium hydroxide solution.

-

The clear solution is then cooled to 65°C and carefully acidified by the slow addition of concentrated hydrochloric acid with continuous stirring.

-

The 6-methyluracil product precipitates from the solution.

-

After cooling, the precipitate is collected by filtration, washed successively with cold water, alcohol, and ether, and then air-dried.

Quantitative Data:

| Product | Starting Materials | Molar Ratio (Ester:Urea) | Yield (g) | Yield (%) | Purity |

| 6-Methyluracil | Ethyl acetoacetate, Urea | 1 : 1.08 | 110-120 | 71-77 | High |

Step 2: N1-Boc Protection of 6-Methyluracil

To ensure regioselective alkylation at the N3 position, the N1 position of 6-methyluracil is protected using a tert-butoxycarbonyl (Boc) group. This method is widely used for the selective functionalization of uracil derivatives.[2]

Experimental Protocol:

-

To a solution of 6-methyluracil in a suitable aprotic solvent (e.g., pyridine or DMF), add 4-(dimethylamino)pyridine (DMAP) as a catalyst.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford N1-Boc-6-methyluracil.

Step 3: N3-sec-Butylation of N1-Boc-6-methyluracil

The N1-protected 6-methyluracil is then alkylated at the N3 position using a sec-butyl halide.

Experimental Protocol:

-

Dissolve N1-Boc-6-methyluracil in a polar aprotic solvent such as DMF.

-

Add a suitable base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the N3 position.

-

Add 2-bromobutane to the reaction mixture.

-

Heat the mixture and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to yield N1-Boc-3-sec-butyl-6-methyluracil.

Step 4: Deprotection of N1-Boc-3-sec-butyl-6-methyluracil

The final step is the removal of the Boc protecting group to yield the target compound.

Experimental Protocol:

-

Dissolve N1-Boc-3-sec-butyl-6-methyluracil in a suitable solvent such as dichloromethane.

-

Add an acid, such as trifluoroacetic acid (TFA), to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the deprotection is complete, neutralize the reaction mixture.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-sec-butyl-6-methyluracil.

Logical Workflow for Pathway 1:

Caption: Regioselective N3-alkylation pathway for 3-sec-Butyl-6-methyluracil synthesis.

Pathway 2: Synthesis via sec-Butyl Urea Intermediate

This pathway, described in Chinese patent CN103012286A, involves the initial synthesis of sec-butyl urea, followed by condensation and cyclization to form the uracil ring.[3]

Step 1: Synthesis of sec-Butyl Urea

Experimental Protocol:

-

React sec-butylamine with an acid (e.g., hydrochloric acid) to form the corresponding salt.

-

React the sec-butylamine salt with urea in an aqueous solution.

-

The resulting sec-butylurea can be purified by crystallization from water.

(Note: A related patent, CN1313443C, describes the synthesis of sec-butylurea with a reported yield of 75.96% and a purity of 99.0%.)

Step 2: Synthesis of 3-(3-sec-Butyl) urea-2-methyl crotonate

Experimental Protocol:

-

The patent abstract indicates the reaction of sec-butyl urea with a methyl crotonate derivative. However, specific details of the reactants and conditions are not provided in the available English abstract. This step likely involves a condensation reaction to form an open-chain intermediate.

Step 3: Synthesis of 3-sec-Butyl-6-methyluracil

Experimental Protocol:

-

The intermediate from the previous step undergoes cyclization to form the 3-sec-butyl-6-methyluracil ring. The abstract mentions this step, but lacks detailed experimental conditions.

Synthesis Pathway according to CN103012286A:

Caption: Multi-step synthesis pathway for 3-sec-Butyl-6-methyluracil via a sec-butyl urea intermediate.

Characterization Data for 3-sec-Butyl-6-methyluracil

While detailed experimental data for the synthesis of the final product is limited in the public domain, some physical and spectral properties have been reported.

Quantitative Data:

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

(Further quantitative data such as melting point, and specific yields for the overall pathways are not consistently reported across the searched literature.)

Spectroscopic Data:

-

¹H NMR and ¹³C NMR: The structure of 3-sec-butyl-6-methyluracil can be confirmed by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum would be expected to show characteristic signals for the sec-butyl group (a multiplet for the CH proton, a doublet for the CH₃ group attached to the chiral center, and a triplet for the terminal CH₃ group), a singlet for the C6-methyl group, a singlet for the C5-proton, and a broad singlet for the N1-proton. The ¹³C NMR spectrum would show corresponding signals for all nine carbon atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching vibrations, C=O stretching vibrations of the uracil ring, and C-H stretching and bending vibrations of the alkyl groups.

Conclusion

This technical guide has detailed two viable synthetic pathways for 3-sec-Butyl-6-methyluracil. The regioselective N3-alkylation of 6-methyluracil, particularly with the use of an N1-protecting group, represents a well-documented and adaptable strategy for laboratory-scale synthesis. The multi-step synthesis starting from sec-butyl urea, as outlined in the patent literature, provides an alternative industrial approach. For researchers embarking on the synthesis of this compound, the choice of pathway will depend on factors such as the availability of starting materials, desired scale, and the need for regiochemical purity. Further optimization of reaction conditions may be necessary to achieve high yields and purity. The provided experimental protocols and diagrams serve as a solid foundation for the successful synthesis of 3-sec-Butyl-6-methyluracil.

References

An In-depth Technical Guide to 3-Butyl-6-methyl-uracil

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological context of 3-butyl-6-methyl-uracil. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

3-Butyl-6-methyl-uracil, a derivative of the pyrimidine base uracil, is characterized by a butyl group attached to the nitrogen at position 3 and a methyl group at position 6 of the uracil ring.

Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| IUPAC Name | 3-butyl-6-methylpyrimidine-2,4(1H,3H)-dione | [1] |

| CAS Number | 6589-36-2 | [1][2] |

| Appearance | White to Off-White Solid | [2][3] |

| Melting Point | 165-166 °C | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| pKa (Predicted) | 10.01 ± 0.40 | [2] |

| XLogP3 (Predicted) | 0.9 | [1] |

Synthesis and Characterization

The synthesis of 3-butyl-6-methyl-uracil has been reported with good yields. The following section details a representative experimental protocol.

Experimental Protocol: Synthesis of 3-Butyl-6-methyl-uracil

This protocol is based on the methodology described in the Journal of Pharmacy & Pharmacognosy Research[3].

Materials:

-

6-methyluracil

-

Butyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

A mixture of 6-methyluracil, a 1.5 molar excess of butyl bromide, and a 2 molar excess of potassium carbonate is prepared in dimethylformamide.

-

The reaction mixture is stirred at room temperature for a duration of 20 hours.

-

Following the reaction period, the mixture is poured into water.

-

The resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from ethanol.

Results:

Characterization Data:

-

¹H-NMR (500 MHz, CDCl₃/TMS, δ, ppm): 0.921 (t, J=7.4 Hz, 3H, CH₂CH₃), 1.347 (sex, J=7.4 Hz, 2H, CH₂CH₃), 1.55-1.63 (m, 2H, N(3)CH₂CH₂), 2.143 (s, 3H, CCH₃), 3.889 (t, J=7.5 Hz, 2H, N(3)CH₂), 5.580 (s, 1H, CH), 10.708 (s, 1H, N(1)H)[3].

-

¹³C-NMR (125 MHz, CDCl₃/TMS, δ, ppm): 13.73 (CH₂CH₃), 18.53 (C(6)CH₃), 20.07 (CH₂CH₃), 29.70 (N(3)CH₂CH₂), 40.12 (N(3)CH₂), 100.26 (C5), 149.96 (C6), 153.46 (C2), 163.46 (C4)[3].

-

Elemental Analysis (Anal. calc. for C₉H₁₄N₂O₂): C, 59.32%; H, 7.74%; N, 15.37%. (Found): C, 59.31%; H, 7.76%; N, 15.38%[3].

Caption: Synthesis and characterization workflow for 3-butyl-6-methyl-uracil.

Biological Activity and Potential Applications

Derivatives of uracil are known for a wide range of therapeutic effects, including stimulating nucleic and protein metabolism, and are considered for the synthesis of new biologically active compounds[3].

In Vitro Proliferative Activity

A study investigating the effect of 6-substituted uracil derivatives on the regeneration potential of immortalized fetal calf lung cells (LC) was conducted. The aim was to evaluate compounds capable of stimulating lung cell proliferation for potential drugs to accelerate lung regeneration[3][4]. While 3-butyl-6-methyl-uracil was among the compounds synthesized and tested, the highest proliferative activity in this specific study was observed for 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil[3][4][5].

Antibacterial Potential

While direct antibacterial studies on 3-butyl-6-methyl-uracil were not found, other 3-substituted uracil derivatives, specifically 3-substituted-6-(3-ethyl-4-methylanilino)uracils, have been synthesized and shown to be potent competitive inhibitors of bacterial DNA polymerase IIIC (pol IIIC). These compounds exhibited antibacterial activity against Gram-positive organisms[6][7]. This suggests that the 3-position of the uracil ring is a viable site for modification to develop antibacterial agents.

Experimental Protocol: Cell Proliferation Assay

The following is a general outline of the methodology used to assess the in vitro proliferative activity of uracil derivatives on lung epithelial cells[3].

Cell Line:

-

Immortalized fetal calf lung epithelial cells (LC).

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 3-butyl-6-methyl-uracil). A control group with no compound is also maintained.

-

Incubation: The plates are incubated for a defined period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Viability/Proliferation Assessment: Cell proliferation is measured using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding the MTT reagent to the wells, incubating, and then solubilizing the formazan crystals.

-

Data Analysis: The absorbance is read using a microplate reader. The level of cell proliferation is calculated relative to the control group. The Maximum Tolerated Dose (MTD) and IC50 values (if applicable) are determined from the dose-response curves.

Caption: General workflow for an in vitro cell proliferation assay.

Quantitative Biological Data

| Compound | Assay System | Endpoint | Value | Reference |

| 6-methyluracil | Immortalized Lung Cells | Max. Tolerated Dose (MTD) | 0.24 mM | [3] |

| 1-butyl-6-methyluracil | Immortalized Lung Cells | Max. Tolerated Dose (MTD) | > 0.96 mM | [3] |

| 1-butyl-6-methyluracil | Immortalized Lung Cells | IC50 | > 10 mM | [3] |

| 3-methyl-6-cyclopropyluracil | Immortalized Lung Cells | IC50 | > 10 mM | [3] |

Conclusion

3-Butyl-6-methyl-uracil is a readily synthesizable derivative of 6-methyluracil. While its specific biological activities are not extensively documented, the broader class of substituted uracils demonstrates a range of effects, including modulation of cell proliferation and antibacterial action. Further investigation into the pharmacological profile of 3-butyl-6-methyl-uracil is warranted to explore its potential therapeutic applications. The protocols and data presented in this guide serve as a foundational resource for researchers interested in this and related compounds.

References

- 1. 3-sec-Butyl-6-methyluracil | C9H14N2O2 | CID 100019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-sec-butyl-6-methyluracil | 6589-36-2 [m.chemicalbook.com]

- 3. jppres.com [jppres.com]

- 4. researchgate.net [researchgate.net]

- 5. jppres.com [jppres.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-butyl-6-methyluracil: A Technical Guide

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 3-butyl-6-methyluracil. It is intended for researchers, scientists, and professionals in drug development who require detailed structural and analytical information. This document summarizes nuclear magnetic resonance (NMR) data, provides context with infrared (IR) data from a related compound due to the absence of specific experimental data for the title compound, and presents predicted mass spectrometry (MS) values. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also included to offer a complete analytical perspective.

Spectroscopic Data Summary

The following tables present a structured summary of the quantitative spectroscopic data for 3-butyl-6-methyluracil and its related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of a molecule. The experimental ¹H and ¹³C NMR data for 3-butyl-6-methyluracil are presented below.[1]

Table 1: ¹H NMR Data for 3-butyl-6-methyluracil in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 10.708 | Singlet | - | 1H | N(1)-H |

| 5.580 | Singlet | - | 1H | C(5)-H |

| 3.889 | Triplet | 7.5 | 2H | N(3)-CH₂ |

| 2.143 | Singlet | - | 3H | C(6)-CH₃ |

| 1.55-1.63 | Multiplet | - | 2H | N(3)-CH₂-CH₂ |

| 1.347 | Sextet | 7.4 | 2H | -CH₂-CH₃ |

| 0.921 | Triplet | 7.4 | 3H | -CH₂-CH₃ |

Table 2: ¹³C NMR Data for 3-butyl-6-methyluracil in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 163.46 | C(4)=O |

| 153.46 | C(2)=O |

| 149.96 | C(6) |

| 100.26 | C(5) |

| 40.12 | N(3)-CH₂ |

| 29.70 | N(3)-CH₂-CH₂ |

| 20.07 | -CH₂-CH₃ |

| 18.53 | C(6)-CH₃ |

| 13.73 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

While experimental IR data for 3-butyl-6-methyluracil was not available in the reviewed literature, the characteristic vibrational frequencies for the parent compound, 6-methyluracil, are provided below for reference. The spectrum of 3-butyl-6-methyluracil is expected to show additional C-H stretching and bending bands from the butyl group.

Table 3: Characteristic IR Absorption Bands for 6-methyluracil

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3180-3050 | Medium | N-H Stretch | Amide |

| 2980-2870 | Medium | C-H Stretch | Methyl |

| 1720-1680 | Strong | C=O Stretch | Carbonyl |

| 1670-1630 | Strong | C=C Stretch | Alkene |

| 1460-1430 | Medium | C-H Bend | Methyl |

Mass Spectrometry (MS)

Table 4: Predicted m/z for 3-sec-butyl-6-methyluracil

| Adduct | Predicted m/z |

| [M+H]⁺ | 183.1128 |

| [M+Na]⁺ | 205.0948 |

Experimental Protocols

This section outlines the general procedures for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra were acquired on a Bruker Avance-500 spectrometer operating at 500 MHz and 125 MHz, respectively.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy: A general procedure for obtaining an FT-IR spectrum of a solid sample involves the potassium bromide (KBr) pellet method. A small amount of the analyte is intimately mixed with dry KBr powder and ground to a fine powder. The mixture is then compressed under high pressure to form a transparent pellet, which is subsequently analyzed in the IR spectrometer.

Mass Spectrometry (MS): For a non-volatile organic compound, a common mass spectrometry technique is Electrospray Ionization (ESI). The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer's ion source. The application of a high voltage to the sample solution generates charged droplets, leading to the formation of gas-phase ions that are then analyzed by the mass detector.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: A generalized workflow for the synthesis and spectroscopic analysis of an organic molecule.

References

An In-depth Technical Guide to 3-Butyl-6-methyluracil

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 3-butyl-6-methyluracil, a substituted pyrimidine derivative. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Nomenclature: IUPAC Name and Synonyms

The compound with the systematic name 3-butyl-6-methylpyrimidine-2,4(1H,3H)-dione is commonly referred to as 3-butyl-6-methyluracil . While the synonyms for the straight-chain butyl isomer are not extensively documented in public databases, which heavily feature the sec-butyl isomer, the nomenclature is straightforward. It is crucial to distinguish this compound from its isomers, such as 1-butyl-6-methyluracil and 3-sec-butyl-6-methyluracil, as the position and configuration of the butyl group can significantly impact its chemical and biological properties.

Physicochemical and Biological Data

The following table summarizes the key quantitative data reported for 3-butyl-6-methyluracil.

| Property | Value | Source |

| Melting Point | 165-166 °C | [Journal of Pharmacy & Pharmacognosy Research, 2021][1] |

| Molecular Formula | C₉H₁₄N₂O₂ | [Journal of Pharmacy & Pharmacognosy Research, 2021][1] |

| Calculated Molecular Weight | 182.22 g/mol | [Journal of Pharmacy & Pharmacognosy Research, 2021][1] |

| Maximum Tolerated Dose (MTD) on immortalized lung epithelial cells | > 1 mM | [Journal of Pharmacy & Pharmacognosy Research, 2021][1] |

| IC50 on immortalized lung epithelial cells | > 10 mM | [Journal of Pharmacy & Pharmacognosy Research, 2021][1] |

| Proliferation Index at MTD | +25% | [Journal of Pharmacy & Pharmacognosy Research, 2021][1] |

Experimental Protocols

Synthesis of 3-Butyl-6-methyluracil

A detailed method for the synthesis of 3-butyl-6-methyluracil has been described.[1][2] The process involves the alkylation of 6-methyluracil, followed by separation of the resulting isomers.

Materials:

-

6-methyluracil

-

1 M Sodium hydroxide solution

-

Butyl bromide

-

Acetonitrile

-

Hexane

-

Ethanol

-

Ethyl acetate

Procedure:

-

Alkylation: 10 g (79.3 mmol) of 6-methyluracil is dissolved in 100 mL of 1 M sodium hydroxide solution. Butyl bromide is added, and the mixture is heated at 90°C for 20 hours. This reaction yields a mixture of 1-butyl and 3-butyl derivatives.

-

Isomer Separation (Fractional Crystallization): The reaction mixture is cooled, and the precipitated solid is collected. The mixture of isomers is then subjected to fractional crystallization from acetonitrile. The 3-butyl-6-methyluracil isomer crystallizes first due to its lower solubility.

-

Isomer Separation (Column Chromatography): The residue from the fractional crystallization, which contains a mixture of the 1- and 3-isomers, is further separated by column chromatography. A silica gel column is used with a mobile phase of hexane, ethanol, and ethyl acetate.

-

Product Characterization: The final product is characterized by its melting point (165-166°C) and NMR spectroscopy.[1]

-

¹H-NMR (500 MHz, CDCl₃/TMS, δ, ppm): 0.921 (t, J=7.4 Hz, 3H, CH₂CH₃), 1.347 (sex, J=7.4 Hz, 2H, CH₂CH₃), 1.55-1.63 (m, 2H, N(3)CH₂CH₂), 2.143 (s, 3H, CCH₃), 3.889 (t, J=7.5 Hz, 2H, N(3)CH₂), 5.580 (s, 1H, CH), 10.708 (s, 1H, N(1)H).[1]

-

¹³C-NMR (125 MHz, CDCl₃/TMS, δ, ppm): 13.73 (СH₂CH₃), 18.53 (C(6)CH₃), 20.07 (CH₂CH₃), 29.70 (N(3)CH₂CH₂), 40.12 (N(3)CH₂), 100.26 (C5), 149.96 (C6), 153.46 (C2), 163.46 (C4).[1]

-

In Vitro Proliferation Assay

The biological activity of 3-butyl-6-methyluracil was evaluated by assessing its effect on the proliferation of immortalized fetal calf lung epithelial cells (LC line).[1]

Cell Culture and Treatment:

-

Immortalized lung epithelial cells are cultured under standard conditions.

-

The cells are treated with varying concentrations of 3-butyl-6-methyluracil to determine the maximum tolerated dose (MTD) and the half-maximal inhibitory concentration (IC50).

Data Analysis:

-

Cell proliferation is measured using a standard assay (e.g., MTT assay).

-

The MTD is defined as the highest concentration of the compound that does not cause a significant toxic effect on the cells.

-

The IC50 is the concentration of the compound that inhibits cell proliferation by 50%.

-

The proliferation index is calculated to determine the compound's ability to stimulate cell growth.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis and biological evaluation of 3-butyl-6-methyluracil.

Biological Activity and Potential Applications

Research has shown that 3-butyl-6-methyluracil exhibits proliferative activity in vitro on immortalized lung epithelial cells.[1] Unlike many cytotoxic agents, this compound was found to be well-tolerated by the cells, with a high maximum tolerated dose and an IC50 value exceeding 10 mM.[1] At its MTD, it demonstrated a +25% increase in the proliferation index, suggesting its potential as a stimulant for cell growth and regeneration.[1]

The broader class of 6-substituted uracil derivatives is known for a wide range of biological activities, including antiviral and antitumor effects.[2] They are also investigated for their potential to stimulate nucleic and protein metabolism.[2] The proliferative effect of 3-butyl-6-methyluracil suggests that it could be a candidate for further investigation in applications requiring tissue regeneration. However, the specific signaling pathways through which this compound exerts its effects have not yet been elucidated and require further research.

References

An In-depth Technical Guide to 3-sec-Butyl-6-methyluracil (CAS 6589-36-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-sec-Butyl-6-methyluracil, with the CAS number 6589-36-2, is a pyrimidine derivative belonging to the uracil family of compounds. While it is utilized as a reagent in the synthesis of complex heterocyclic molecules like tri- and tetracyclic isoindolinones, its primary significance in the agrochemical industry is as a key intermediate in the production of the herbicide Bromacil (5-bromo-3-sec-butyl-6-methyluracil).[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety and handling, and biological activity of 3-sec-Butyl-6-methyluracil.

Chemical and Physical Properties

The fundamental properties of 3-sec-Butyl-6-methyluracil are summarized in the tables below. These data have been compiled from various chemical databases and supplier information.

Identification

| Identifier | Value |

| CAS Number | 6589-36-2[2] |

| IUPAC Name | 3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione[2] |

| Molecular Formula | C₉H₁₄N₂O₂[2] |

| Molecular Weight | 182.22 g/mol [2] |

| Canonical SMILES | CCC(C)N1C(=O)C=C(NC1=O)C[2] |

| InChI Key | JXSCGNUFPLOCLH-UHFFFAOYSA-N[2] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid/crystalline powder | [3] |

| Melting Point | 118-120 °C | Not explicitly cited |

| Boiling Point | (Predicted) | Not explicitly cited |

| Density | 1.094 ± 0.06 g/cm³ (Predicted) | Not explicitly cited |

| Solubility | Slightly soluble in chloroform and methanol. | Not explicitly cited |

| pKa | 10.01 ± 0.40 (Predicted) | Not explicitly cited |

| XLogP3-AA | 0.9 | [2] |

| Topological Polar Surface Area | 49.4 Ų | [2] |

Synthesis

General Synthetic Workflow

The synthesis can be conceptualized as a cyclization reaction to form the uracil ring, followed by N-alkylation. A plausible, though not explicitly detailed, pathway is the reaction of 6-methyluracil with a sec-butyl halide. A more foundational synthesis would involve the reaction of sec-butylurea with an acetoacetate derivative.

Illustrative Experimental Protocol for a Related Compound (6-Methyluracil)

To provide a practical example of uracil synthesis, the following is a summarized protocol for the preparation of the parent compound, 6-methyluracil, as described in Organic Syntheses.[5]

Materials:

-

Urea

-

Ethyl acetoacetate

-

Absolute alcohol

-

Concentrated hydrochloric acid

-

Sodium hydroxide

-

Concentrated sulfuric acid (for desiccation)

Procedure:

-

A mixture of finely powdered urea, ethyl acetoacetate, absolute alcohol, and a few drops of concentrated hydrochloric acid is prepared in a crystallizing dish.

-

The mixture is placed in a vacuum desiccator over concentrated sulfuric acid and evacuated until completely dry (typically 5-7 days). This forms the crude β-uraminocrotonic ester.

-

The dry, powdered crude ester is added to a hot aqueous solution of sodium hydroxide.

-

The resulting clear solution is cooled and then carefully acidified with concentrated hydrochloric acid, causing the 6-methyluracil to precipitate.

-

The precipitate is collected by filtration, washed with cold water, alcohol, and ether, and then air-dried.

Spectral Data

Specific, high-quality NMR, IR, and mass spectra for 3-sec-Butyl-6-methyluracil are not widely published. The following sections provide data for closely related compounds to serve as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR data for the similar compound 3-Butyl-6-methyluracil: [6]

-

¹H NMR (500 MHz, CDCl₃): δ 10.71 (s, 1H, N(1)H), 5.58 (s, 1H, CH), 3.89 (t, J=7.5 Hz, 2H, N(3)CH₂), 2.14 (s, 3H, CCH₃), 1.63-1.55 (m, 2H, N(3)CH₂CH₂), 1.35 (sex, J=7.4 Hz, 2H, CH₂CH₃), 0.92 (t, J=7.4 Hz, 3H, CH₂CH₃).

-

¹³C NMR (125 MHz, CDCl₃): δ 163.46 (C4), 153.46 (C2), 149.96 (C6), 100.26 (C5), 40.12 (N(3)CH₂), 29.70 (N(3)CH₂CH₂), 20.07 (CH₂CH₃), 18.53 (C(6)CH₃), 13.73 (CH₂CH₃).

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

A published mass spectrum for 3-sec-Butyl-6-methyluracil has not been identified. The predicted monoisotopic mass is 182.10553 Da.[8] For the brominated analog, Bromacil, the NIST WebBook provides mass spectral data, which can offer insights into the fragmentation patterns of this class of compounds.[9]

Biological Activity and Mechanism of Action

The primary biological activity associated with derivatives of 3-sec-Butyl-6-methyluracil is herbicidal. Uracil-based herbicides are known inhibitors of photosynthesis.

Herbicidal Activity

Uracil herbicides, including Bromacil, function by inhibiting photosynthesis in susceptible plants. They are absorbed by the roots and translocated through the xylem to the leaves.[1]

Mechanism of Action: Photosystem II Inhibition

The mechanism of action involves the inhibition of the Hill reaction in photosynthesis. Specifically, these herbicides bind to the D1 protein of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This binding blocks the electron flow from quinone A (QA) to quinone B (QB), thereby interrupting the photosynthetic electron transport chain. This disruption leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

References

- 1. pic.int [pic.int]

- 2. 3-sec-Butyl-6-methyluracil | C9H14N2O2 | CID 100019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-sec-Butyl-6-methyluracil | LGC Standards [lgcstandards.com]

- 4. CN103012286A - Synthetic process of herbicide - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jppres.com [jppres.com]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - 3-sec-butyl-6-methyluracil (C9H14N2O2) [pubchemlite.lcsb.uni.lu]

- 9. Bromacil [webbook.nist.gov]

Alkylated Uracil Derivatives: A Comprehensive Technical Guide on Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of alkylated uracil derivatives, a class of compounds that has garnered significant attention in medicinal chemistry for their therapeutic potential. Uracil and its derivatives are fundamental components of nucleic acids and have been extensively studied as scaffolds for developing novel antiviral and anticancer agents.[1][2][3] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical biological pathways to serve as a valuable resource for researchers in the field.

Antiviral Activity

Alkylated uracil derivatives have demonstrated significant efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[4][5][6][7] The mechanism of action often involves the inhibition of key viral enzymes essential for replication.[5]

Anti-HIV Activity

Certain 1,3-disubstituted uracil derivatives have shown potent inhibitory activity against HIV-1.[7] For instance, 1-cyanomethyl-3-(3,5-dimethylbenzyl)uracil and 1-phenyl-3-(3,5-dimethylbenzyl)uracil have been identified as powerful inhibitors.[7] The nitrogen of the 1-cyanomethyl group is thought to be crucial for this activity, suggesting an interaction with the amino acid residues of HIV-1 reverse transcriptase.[6]

Anti-HCMV Activity

A series of 1-[ω-(phenoxy)alkyl]uracil derivatives have been synthesized and evaluated for their activity against HCMV.[4][8] Several of these compounds exhibited highly specific and promising inhibitory activity against HCMV replication in HEL cell cultures, with EC50 values in the low micromolar range and low cytotoxicity.[4][8]

Anti-SARS-CoV-2 Activity

Recent studies have explored N1,N3-disubstituted uracil derivatives as potential antiviral agents against SARS-CoV-2 variants of concern.[5] These compounds have demonstrated a broad antiviral effect in Vero E6 cells and have been shown to inhibit the activity of the recombinant SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[5]

Table 1: Antiviral Activity of Selected Alkylated Uracil Derivatives

| Compound/Derivative Class | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |

| 1-[ω-(phenoxy)alkyl]uracil derivatives (compounds 17, 20, 24, 28) | HCMV | HEL | 5.5 - 12 | ≥ 100 | [4] |

| N1,N3-disubstituted uracil analogs | SARS-CoV-2 VOCs | Vero E6 | - | - | [5] |

Note: Specific EC50 values for the anti-SARS-CoV-2 compounds were not provided in the abstract.

Anticancer Activity

Alkylated uracil derivatives have also been extensively investigated for their potential as anticancer agents.[9][10][11][12] Their mechanisms of action are diverse and can include acting as alkylating agents, inhibiting key enzymes in cancer cell signaling, and inducing apoptosis.

Cytotoxic Activity

Hybrids of uracil derivatives with natural compounds like ursolic acid have been designed and synthesized as potential cytotoxic agents.[10] Several of these conjugates exhibited significant reduction in the cell viability of human breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values in the micromolar range.[10] For example, analog 6a demonstrated high cytotoxic activity against MCF-7 and MDA-MB-231 cell lines with IC50 values of 14.00 µM and 5.83 µM, respectively.[10]

Novel uracil and thiouracil derivatives have also been developed as histone deacetylase (HDAC) inhibitors.[12] Compound 5m from this series showed superior activity against HDAC4 and exhibited a potent apoptotic effect on HCT116 colon cancer cells.[12]

Table 2: Anticancer Activity of Selected Alkylated Uracil Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Uracil/ursolic acid hybrid 6a | MCF-7 | 14.00 | Increased p53 and Bax, decreased Akt | [10] |

| Uracil/ursolic acid hybrid 6a | MDA-MB-231 | 5.83 | Increased p53 and Bax, decreased Akt | [10] |

| Thiouracil derivative 5b | HCT-116 | 21 | HDAC inhibitor | [12] |

| Uracil derivative 5i | HepG2 | 4 | HDAC inhibitor | [12] |

| Uracil derivative 5k | HepG2 | 5 | HDAC inhibitor | [12] |

| Uracil derivative 5m | HepG2 | 3.3 | HDAC inhibitor | [12] |

Experimental Protocols

The synthesis and biological evaluation of alkylated uracil derivatives involve a variety of chemical and biological techniques.

General Synthesis of 1-[ω-(phenoxy)alkyl]uracil Derivatives

A common synthetic route involves the condensation of equimolar amounts of 2,4-bis(trimethylsilyl)pyrimidines with appropriate bromides at high temperatures (160–170 °C) in the absence of a solvent.[4]

General Synthesis of N1-(phosphonoalkyl)uracil Derivatives

These compounds can be prepared in a two-step sequence starting from ω-aminoalkylphosphonates and (E)-3-ethoxyacryloyl isocyanate, followed by the closure of the uracil ring.[13]

Synthesis of 5,5′-(Arylmethylene)bis(6-amino-1-alkyl-2-oxo/thioxo-2,3-dihydropyrimidinones)

A mixture of 6-aminouracil or 6-amino-thiouracil and an appropriate aromatic aldehyde is stirred in absolute ethanol with a catalytic amount of concentrated hydrochloric acid at room temperature.[12]

Antiviral Activity Assay (HCMV)

The anti-HCMV properties of the target compounds are typically evaluated against HCMV strains (e.g., AD-169 and Davis) in human embryonic lung (HEL) cell cultures.[4] The 50% effective concentration (EC50) is determined by monitoring the inhibition of virus-induced cytopathogenicity.

In Vitro Cytotoxicity Assay

The cytotoxic effects of the compounds are assessed using various cell lines (e.g., MCF-7, HepG2, HCT-116).[12] The 50% inhibitory concentration (IC50) is typically determined using an MTT assay or similar cell viability assays.

Visualizing Mechanisms and Workflows

Understanding the underlying mechanisms and experimental processes is crucial for drug development. The following diagrams, generated using Graphviz, illustrate key concepts.

Caption: General mechanism of antiviral action for some alkylated uracil derivatives.

Caption: Inhibition of the Akt signaling pathway by a uracil-ursolic acid hybrid.

Caption: A typical experimental workflow for the development of alkylated uracil derivatives.

Conclusion and Future Directions

Alkylated uracil derivatives represent a versatile and promising class of compounds with significant potential in the development of new antiviral and anticancer therapies. The continued exploration of their structure-activity relationships, mechanisms of action, and potential for combination therapies will be crucial in translating these findings into clinical applications. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their bioavailability and efficacy in vivo. Furthermore, the identification of novel cellular targets and the development of derivatives with improved selectivity will be key to minimizing off-target effects and improving patient outcomes.

References

- 1. japsonline.com [japsonline.com]

- 2. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-HCMV activity of 1-[ω-(phenoxy)alkyl]uracil derivatives and analogues thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral activity of 3-(3,5-dimethylbenzyl)uracil derivatives against HIV-1 and HCMV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of 1-substituted 3-(3,5-dimethylbenzyl)uracil against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-HCMV activity of 1-[ω-(phenoxy)alkyl]uracil derivatives and analogues thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor agents. 25. Synthesis and antitumor activity of uracil and thymine alpha-methylene-gamma-lactones and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, antiviral, cytotoxic and cytostatic evaluation of N1-(phosphonoalkyl)uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Research Applications of Uracil, 3-butyl-6-methyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uracil, 3-butyl-6-methyl-, a derivative of the pyrimidine base uracil, presents a scaffold with significant potential for diverse research and development applications. While specific research on this particular molecule is nascent, its structural characteristics and the broad bioactivity of related 6-methyluracil derivatives suggest promising avenues for investigation. This technical guide provides a comprehensive overview of the known properties of Uracil, 3-butyl-6-methyl- and explores its potential applications based on the activities of its structural analogs. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic and agrochemical potential of this compound.

Core Compound Information

| Property | Value | Reference |

| IUPAC Name | 3-butyl-6-methylpyrimidine-2,4(1H,3H)-dione | |

| Molecular Formula | C₉H₁₄N₂O₂ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Melting Point | 165-166 °C | [2] |

| Appearance | White crystals | [2] |

Known Biological Activity: Stimulation of Lung Cell Proliferation

The most direct research on Uracil, 3-butyl-6-methyl- has demonstrated its ability to stimulate the proliferation of immortalized lung epithelial cells in vitro. This finding suggests its potential as a therapeutic agent for accelerating lung regeneration.

Quantitative Data Summary

A study by Grabovskiy et al. evaluated the in vitro proliferative activity of several 6-substituted uracil derivatives, including Uracil, 3-butyl-6-methyl-. The key quantitative findings are summarized below.

| Compound | Maximum Tolerated Dose (MTD) (mM) | IC₅₀ (mM) | Proliferation Index (%) |

| Uracil, 3-butyl-6-methyl- | >1.0 | >10 | Not explicitly stated, but noted for high proliferative activity |

| 1-butyl-6-methyluracil | >1.0 | >10 | +25 |

| 6-methyluracil (control) | 0.24 | >10 | - |

| 3-methyl-6-cyclopropyluracil | >1.0 | >10 | +75 |

Data extracted from Grabovskiy et al. (2021).[2]

Experimental Protocol: Cell Proliferation Assay

The following protocol is based on the methodology described by Grabovskiy et al. for assessing the proliferative activity of uracil derivatives on lung epithelial cells.

1. Cell Culture:

- Immortalized lung epithelial cells (LC line) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cytotoxicity Assay (MTT Assay):

- Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

- Prepare stock solutions of Uracil, 3-butyl-6-methyl- in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the culture medium.

- Replace the medium in the wells with the medium containing the test compound at different concentrations.

- Incubate for 24-72 hours.

- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

- Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate the cell viability and determine the Maximum Tolerated Dose (MTD) and IC₅₀ values.

3. Proliferation Assay:

- Seed cells in a 96-well plate as described above.

- Treat the cells with Uracil, 3-butyl-6-methyl- at a non-toxic concentration (below the MTD).

- Incubate for a specified period (e.g., 48-72 hours).

- Assess cell proliferation using a suitable method, such as:

- Direct Cell Counting: Trypsinize and count the cells using a hemocytometer.

- Crystal Violet Staining: Stain the adherent cells with crystal violet, solubilize the dye, and measure the absorbance.

- BrdU Incorporation Assay: Measure the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

- Calculate the proliferation index relative to the untreated control.

Experimental Workflow

Caption: Workflow for in vitro cell proliferation studies.

Potential Application: Herbicidal Activity

A close structural analog of Uracil, 3-butyl-6-methyl-, is the well-known herbicide Bromacil (5-bromo-3-sec-butyl-6-methyluracil).[1][3] This strong structural similarity suggests that Uracil, 3-butyl-6-methyl- may also possess herbicidal properties. Uracil-based herbicides typically function by inhibiting photosynthesis.[4][5]

Proposed Mechanism of Action: Inhibition of Photosystem II

Uracil-based herbicides, including Bromacil, are known to inhibit photosynthesis by blocking the electron transport chain in Photosystem II (PSII).[4][5] They compete with plastoquinone for the Q\textsubscript{B} binding site on the D1 protein of the PSII reaction center.[5] This blockage prevents the transfer of electrons from Q\textsubscript{A} to Q\textsubscript{B}, thereby halting the light-dependent reactions of photosynthesis and leading to the death of the plant.

Caption: Inhibition of electron transport in Photosystem II.

Experimental Protocol: Hill Reaction Assay

The Hill reaction assay is a classic method to measure the rate of the light-dependent reactions of photosynthesis, specifically the activity of Photosystem II. It is a suitable in vitro assay to screen for potential herbicidal activity of compounds like Uracil, 3-butyl-6-methyl-.

1. Chloroplast Isolation:

- Homogenize fresh spinach leaves in a chilled isolation buffer (e.g., containing sucrose, Tris-HCl, and MgCl₂).

- Filter the homogenate through cheesecloth to remove large debris.

- Centrifuge the filtrate at low speed to pellet intact chloroplasts.

- Resuspend the chloroplast pellet in a small volume of the isolation buffer.

- Determine the chlorophyll concentration spectrophotometrically.

2. Hill Reaction Measurement:

- Prepare a reaction mixture containing a suitable buffer, an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP), and water.

- Add the isolated chloroplast suspension to the reaction mixture.

- To test for inhibition, add Uracil, 3-butyl-6-methyl- at various concentrations to the reaction mixture.

- Expose the mixture to a light source.

- Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at 600 nm using a spectrophotometer. The rate of the Hill reaction is proportional to the rate of DCPIP reduction.

- Calculate the percent inhibition of the Hill reaction at different concentrations of the test compound.

Experimental Protocol: Whole Plant Growth Inhibition Assay

A whole plant bioassay can be used to assess the overall herbicidal efficacy of Uracil, 3-butyl-6-methyl-.

1. Plant Material:

- Use a sensitive indicator plant species, such as cress, lettuce, or ryegrass.

- Sow seeds in pots containing a standard soil mix.

2. Herbicide Application:

- Prepare solutions of Uracil, 3-butyl-6-methyl- at various concentrations.

- Apply the test solutions to the soil (pre-emergence) or directly to the foliage of young seedlings (post-emergence).

- Include a control group treated with the solvent only.

3. Growth Conditions:

- Maintain the pots in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity conditions.

4. Assessment:

- After a set period (e.g., 7-21 days), assess the herbicidal effects by measuring parameters such as:

- Germination rate

- Seedling survival rate

- Shoot and root length

- Fresh and dry weight

- Visual symptoms of phytotoxicity (e.g., chlorosis, necrosis).

- Determine the concentration of the compound that causes 50% inhibition of growth (GR₅₀).

Potential Application: Acetylcholinesterase Inhibition

Derivatives of 6-methyluracil have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[3][6][7][8][9] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The structural features of Uracil, 3-butyl-6-methyl- make it a candidate for investigation as an AChE inhibitor.

Proposed Mechanism of Action

AChE inhibitors typically bind to the active site of the enzyme, preventing acetylcholine from being hydrolyzed. Some 6-methyluracil derivatives have been shown to be bifunctional inhibitors, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[6][7][8][9] This dual inhibition can not only increase the levels of acetylcholine but also prevent the AChE-induced aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[7]

Caption: Bifunctional inhibition of Acetylcholinesterase.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.

1. Reagents:

- Acetylcholinesterase (AChE) enzyme solution.

- Acetylthiocholine iodide (ATCI) as the substrate.

- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

- Buffer solution (e.g., phosphate buffer, pH 8.0).

- Test compound (Uracil, 3-butyl-6-methyl-) at various concentrations.

- Positive control (e.g., eserine or donepezil).

2. Assay Procedure:

- In a 96-well plate, add the buffer, DTNB solution, and the test compound or control.

- Add the AChE enzyme solution to initiate the pre-incubation.

- Incubate for a short period (e.g., 15 minutes) at a controlled temperature.

- Initiate the reaction by adding the ATCI substrate.

- The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

- Measure the increase in absorbance at 412 nm over time using a microplate reader.

- Calculate the rate of the reaction and the percent inhibition for each concentration of the test compound.

- Determine the IC₅₀ value of Uracil, 3-butyl-6-methyl-.

Potential Application: Antibacterial Activity

Certain substituted 6-anilinouracils have been identified as potent and selective inhibitors of bacterial DNA polymerase IIIC (Pol IIIC), an essential enzyme for DNA replication in Gram-positive bacteria.[10][11][12] The N3-alkylation, as seen in Uracil, 3-butyl-6-methyl-, is a feature of some of these antibacterial compounds. This suggests that Uracil, 3-butyl-6-methyl- could be a starting point for the development of novel antibacterial agents.

Proposed Mechanism of Action

These uracil derivatives act as competitive inhibitors of dGTP during DNA synthesis.[10] They bind to the active site of the Pol IIIC enzyme, forming a non-productive ternary complex with the template-primer DNA and preventing the incorporation of dGTP, thus halting DNA replication and bacterial growth.

References

- 1. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pic.int [pic.int]

- 3. Bromacil - Wikipedia [en.wikipedia.org]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. academicjournals.org [academicjournals.org]

- 6. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Methyluracil derivatives as acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological Characterization of Novel Inhibitors of the Gram-Positive DNA Polymerase IIIC Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 12. researchgate.net [researchgate.net]

Solubility Profile of 3-Butyl-6-Methyluracil in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-butyl-6-methyluracil, a substituted pyrimidinedione of interest in medicinal chemistry and drug development. Due to its structural similarity to naturally occurring nucleobases, understanding its behavior in various solvents is crucial for its application in synthesis, purification, formulation, and biological screening. This document summarizes the available solubility data, outlines detailed experimental protocols for its synthesis and solubility determination, and provides visual representations of these workflows.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for 3-butyl-6-methyluracil in organic solvents. The available information is qualitative in nature and is summarized in the table below. This highlights a knowledge gap and an opportunity for further research to quantify the solubility of this compound in a range of pharmaceutically and synthetically relevant solvents.

| Solvent | Temperature (°C) | Solubility |

| Chloroform | Not Specified | Slightly Soluble |

| Methanol | Not Specified | Slightly Soluble |

Note: "Slightly Soluble" is a qualitative term and is not based on standardized measurements. Further experimental validation is required to determine the precise solubility values.

Experimental Protocols

Synthesis of 3-Butyl-6-methyluracil

The synthesis of 3-butyl-6-methyluracil can be achieved through the reaction of 6-methyluracil with a butylating agent. A representative experimental protocol is detailed below, adapted from the literature[1]:

Materials:

-

6-Methyluracil

-

N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃)

-

1-Bromobutane

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methyluracil in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Base: Add potassium carbonate (K₂CO₃) to the solution. The mixture is typically stirred at room temperature for a short period to ensure a uniform suspension.

-

Alkylation: Add 1-bromobutane to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and maintain it for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 3-butyl-6-methyluracil.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Determining Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

3-Butyl-6-methyluracil (solute)

-

Selected organic solvent

-

Vials with screw caps

-

Shaking incubator or orbital shaker at a constant temperature

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 3-butyl-6-methyluracil to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.

-

Quantification: Accurately dilute the filtered saturated solution with a known volume of the solvent. Analyze the concentration of 3-butyl-6-methyluracil in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility of 3-butyl-6-methyluracil in the solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described above.

Synthesis Workflow for 3-Butyl-6-methyluracil

Experimental Workflow for Solubility Determination

References

"Uracil, 3-butyl-6-methyl-" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-butyl-6-methyluracil, a heterocyclic compound of interest in various chemical and biological research fields. This document details its physicochemical properties, experimental protocols for its synthesis, and its known biological context as a metabolite of the herbicide Bromacil.

Core Compound Data

Quantitative data for 3-sec-butyl-6-methyluracil, the more accurately identified isomer, is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 182.22 g/mol | [1][2][3][4][5][6] |

| CAS Number | 6589-36-2 | [1][2][3][4] |

| Appearance | White to Off-White Solid | [4][5] |

| Melting Point | 118-120 °C | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

Synthesis of 3-sec-Butyl-6-methyluracil

A documented method for the synthesis of 3-sec-butyl-6-methyluracil involves a multi-step process. The following is a detailed experimental protocol based on a patented synthetic route.[1]

Experimental Protocol:

Step 1: Synthesis of sec-Butyl Urea

-

Materials: sec-Butylamine, Urea, Hydrochloric Acid.

-

Procedure:

-

React sec-butylamine with hydrochloric acid to form sec-butylamine hydrochloride.

-

Add urea to the reaction mixture.

-

Heat the mixture to induce a condensation reaction, yielding sec-butyl urea.

-

Purify the product through recrystallization.

-

Step 2: Synthesis of 3-(3-sec-butyl)urea-2-methyl Crotonate

-

Materials: sec-Butyl urea, Ethyl acetoacetate.

-

Procedure:

-

Combine sec-butyl urea and ethyl acetoacetate in a suitable solvent.

-

Heat the mixture under reflux to facilitate a condensation reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting crotonate derivative using column chromatography.

-

Step 3: Cyclization to 3-sec-Butyl-6-methyluracil

-

Materials: 3-(3-sec-butyl)urea-2-methyl crotonate, a strong base (e.g., sodium ethoxide).

-

Procedure:

-

Dissolve the purified crotonate from Step 2 in an anhydrous alcohol solvent.

-

Add a strong base to catalyze the intramolecular cyclization.

-

Heat the reaction mixture to reflux.

-

After the reaction is complete (monitored by TLC), neutralize the mixture with an acid.

-

Isolate the crude 3-sec-butyl-6-methyluracil by filtration.

-

Purify the final product by recrystallization to obtain a white solid.

-

Biological Significance and Mechanism of Action

3-sec-Butyl-6-methyluracil is a primary metabolite of the herbicide Bromacil.[4] Bromacil is a non-selective, broad-spectrum herbicide that functions by inhibiting photosynthesis in plants.[7] The mechanism of action involves the disruption of the Hill reaction in photosystem II.[7]

The herbicidal activity of Bromacil, and by extension the biological context of its metabolite, is due to its ability to block the release of oxygen during the photosynthetic process. This blockage leads to an accumulation of phytotoxic free radicals, ultimately causing plant death.[7]

Visualizations

Caption: Synthetic pathway for 3-sec-butyl-6-methyluracil.

Caption: Mechanism of action of Bromacil, the parent compound.

References

- 1. CN103012286A - Synthetic process of herbicide - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pic.int [pic.int]

- 4. Bromacil | C9H13BrN2O2 | CID 9411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-sec-Butyl-6-methyluracil | LGC Standards [lgcstandards.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

The Herbicidal Potential of Substituted Uracils: A Technical Guide

An In-depth Examination of Mechanisms of Action, Structure-Activity Relationships, and Experimental Evaluation for Researchers and Drug Development Professionals

Substituted uracils represent a significant class of compounds with potent herbicidal properties, offering diverse modes of action that are crucial in modern agricultural practices for effective weed management. This technical guide provides a comprehensive overview of the herbicidal potential of substituted uracils, with a focus on their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel herbicides.

Introduction to Substituted Uracils as Herbicides

Uracil, a common and naturally occurring pyrimidine base, serves as a versatile scaffold for the development of a wide range of biologically active compounds.[1] In the realm of agrochemicals, synthetic modifications to the uracil ring have yielded a number of highly effective herbicides.[2][3] These compounds are prized for their efficacy at low application rates and their diverse chemical structures, which allow for the fine-tuning of their herbicidal spectrum and crop selectivity.[4] The herbicidal activity of substituted uracils primarily stems from their ability to interfere with essential physiological processes in plants, most notably photosynthesis and chlorophyll biosynthesis.[2]

The two primary modes of action for herbicidal substituted uracils are the inhibition of Photosystem II (PSII) and the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[5][6] Understanding these distinct mechanisms is fundamental to the rational design of new and more effective uracil-based herbicides, particularly in the face of growing herbicide resistance in weed populations.[7]

Mechanisms of Action

Inhibition of Photosystem II (PSII)

A significant number of substituted uracil herbicides function by disrupting the photosynthetic electron transport chain at Photosystem II.[6] These herbicides bind to the D1 protein of the PSII complex located in the thylakoid membranes of chloroplasts.[8][9] This binding action physically blocks the transfer of electrons to plastoquinone, a critical step in the light-dependent reactions of photosynthesis.[10]

The blockage of electron flow has a dual-damaging effect. Firstly, it halts the production of ATP and NADPH, the energy and reducing power essential for carbon fixation and plant growth.[8] Secondly, and more acutely, the stalled electron transport leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and triplet chlorophyll.[6][9] These ROS initiate a cascade of lipid peroxidation, causing the rapid destruction of cell membranes.[6] The loss of membrane integrity leads to cellular leakage, tissue necrosis (browning), and ultimately, the death of the plant.[5][6]

Inhibition of Protoporphyrinogen Oxidase (PPO)

Another major class of substituted uracil herbicides, including compounds like saflufenacil, targets the enzyme protoporphyrinogen oxidase (PPO).[7] PPO is a key enzyme in the biosynthesis of both chlorophyll and heme.[5][11] It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[5]

Inhibition of PPO by substituted uracils leads to the accumulation of its substrate, protoporphyrinogen IX, within the plastids.[11] This excess protoporphyrinogen IX leaks into the cytoplasm where it is non-enzymatically oxidized to protoporphyrin IX.[11] Protoporphyrin IX is a potent photosensitizer.[5] When exposed to light, it interacts with molecular oxygen to generate singlet oxygen, a highly destructive reactive oxygen species.[12] This singlet oxygen then causes rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes and swift cell death.[5] The resulting symptoms include rapid foliar necrosis and desiccation.[12]

Quantitative Data on Herbicidal Activity

The herbicidal efficacy of substituted uracils is quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50). IC50 values typically refer to the concentration of a compound required to inhibit a specific biochemical process (e.g., enzyme activity) by 50%, while EC50 values represent the concentration needed to produce a 50% response in a whole organism or cellular assay (e.g., inhibition of plant growth). The following table summarizes the herbicidal activity of a selection of substituted uracil derivatives against various weed species.

| Compound | Target/Assay | Weed Species | IC50 / EC50 (µM) | Reference |

| Butafenacil | PPO Inhibition | Homo sapiens | 0.041 | [13] |

| Saflufenacil | PPO Inhibition | Homo sapiens | 0.055 | [13] |

| Tiafenacil | PPO Inhibition | Amaranthus tuberculatus | 0.003 (Susceptible) | [14] |

| Tiafenacil | PPO Inhibition | Amaranthus tuberculatus | 0.021 (Resistant) | [14] |

| Pyrido[2,3-d]pyrimidine derivative (2o) | Growth Inhibition | Agrostis stolonifera | ~10 (at 1mM) | [14] |

| Uracil-isoxazoline derivative (9b) | Growth Inhibition | Eleusine indica | >80% inhibition at 15 g/ha | [15] |

| Uracil-isoxazoline derivative (9d) | Growth Inhibition | Eleusine indica | >80% inhibition at 15 g/ha | [15] |

Experimental Protocols

Accurate evaluation of the herbicidal properties of substituted uracils relies on standardized and robust experimental protocols. The following sections detail the methodologies for key assays.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This in vitro assay measures the ability of a test compound to inhibit the activity of the PPO enzyme.

Objective: To determine the IC50 value of a substituted uracil derivative against the PPO enzyme.

Materials:

-

Isolated and purified PPO enzyme (from a plant source, e.g., spinach or tobacco)

-

Protoporphyrinogen IX (substrate)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 1 mM EDTA and 0.1% Tween 20)

-

Test compound (substituted uracil) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrofluorometer or spectrophotometer

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a microplate, add the PPO enzyme solution to each well.

-

Add the different concentrations of the test compound to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX, to all wells.

-

Monitor the increase in fluorescence (excitation ~405 nm, emission ~630 nm) or absorbance of the product, protoporphyrin IX, over time.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[16]

Hill Reaction Assay (Photosystem II Inhibition)

This assay measures the rate of photoreduction of an artificial electron acceptor by isolated chloroplasts, providing an indication of Photosystem II activity.

Objective: To assess the inhibitory effect of a substituted uracil on the photosynthetic electron transport in PSII.

Materials:

-

Fresh spinach leaves

-

Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA)

-

Reaction buffer (e.g., 0.1 M sorbitol, 20 mM HEPES-KOH pH 7.6, 5 mM MgCl2)

-

2,6-dichlorophenolindophenol (DCPIP) solution (artificial electron acceptor)

-

Test compound (substituted uracil)

-

Spectrophotometer

-

Light source

Procedure:

-

Chloroplast Isolation:

-

Homogenize fresh spinach leaves in ice-cold isolation buffer.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at a low speed to pellet intact chloroplasts.

-

Resuspend the chloroplast pellet in a small volume of reaction buffer.

-

Determine the chlorophyll concentration of the chloroplast suspension.

-

-

Hill Reaction Measurement:

-

Prepare reaction mixtures in cuvettes containing reaction buffer, DCPIP, and different concentrations of the test compound. Include a control without the inhibitor.

-

Place the cuvettes in a spectrophotometer and record the initial absorbance at 600 nm.

-

Illuminate the cuvettes with a light source.

-

Record the decrease in absorbance at 600 nm at regular intervals as the blue DCPIP is reduced to its colorless form.

-

Calculate the rate of DCPIP reduction for each condition.

-

Determine the concentration of the test compound that causes 50% inhibition of the Hill reaction rate.[17]

-

Phytotoxicity Bioassay